N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide
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Overview
Description
N~2~-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an oxadiazole ring, and a thiophenecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with propyl bromide to form 3-(2,4-dichlorophenoxy)propyl bromide. This intermediate is then reacted with 1,2,4-oxadiazole-3-carboxylic acid in the presence of a base to form the oxadiazole derivative. Finally, the oxadiazole derivative is coupled with 2-thiophenecarboxamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N~2~-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N2-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by down-regulating the expression of anti-apoptotic proteins such as Bcl-XL and activating caspases, which are crucial for the execution of apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for further therapeutic development.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2,4-Dichlorophenoxy)propyl]-N-methyl-N-prop-2-ynylamine: Shares the dichlorophenoxy group but differs in the rest of the structure.
2-(2,4-Dichlorophenoxy)acetic acid: A simpler compound with herbicidal properties.
Uniqueness
N~2~-(4-{5-[3-(2,4-DICHLOROPHENOXY)PROPYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to induce apoptosis in cancer cells sets it apart from other similar compounds, highlighting its potential as a therapeutic agent .
Properties
Molecular Formula |
C22H17Cl2N3O3S |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
N-[4-[5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H17Cl2N3O3S/c23-15-7-10-18(17(24)13-15)29-11-1-4-20-26-21(27-30-20)14-5-8-16(9-6-14)25-22(28)19-3-2-12-31-19/h2-3,5-10,12-13H,1,4,11H2,(H,25,28) |
InChI Key |
YTTDJYDZEJUHIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)CCCOC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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